molecular formula C12H9F3N8 B10920888 2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10920888
M. Wt: 322.25 g/mol
InChI Key: AMQZQVRGIOCJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrazolylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a base.

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of the intermediate with a suitable reagent, such as a nitrile or an isocyanate, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C12H9F3N8

Molecular Weight

322.25 g/mol

IUPAC Name

4-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H9F3N8/c1-6-2-8(12(13,14)15)20-22(6)4-9-18-11-7-3-17-19-10(7)16-5-23(11)21-9/h2-3,5H,4H2,1H3,(H,17,19)

InChI Key

AMQZQVRGIOCJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)C=NN4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.